An In-Depth Technical Guide to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde: Properties, Synthesis, and Applications
Introduction
1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a substituted cyclopentane derivative featuring both an aldehyde and a methoxy group attached to the same carbon atom, with a methyl group at the 3-position of the cyclopentane ring. While specific, in-depth experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted chemical and physical properties, plausible synthetic routes, and potential applications by drawing upon data from closely related analogs and fundamental principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of functionalized cyclopentane scaffolds.
The cyclopentane ring is a key structural motif in a variety of natural products and pharmacologically active compounds. The presence of multiple functional groups—an aldehyde, an ether (methoxy), and an alkyl substituent—on this scaffold makes 1-Methoxy-3-methylcyclopentane-1-carbaldehyde a potentially valuable, albeit understudied, building block for organic synthesis and medicinal chemistry.
Chemical and Physical Properties
Direct experimental data for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is limited. However, we can infer its properties from structurally similar compounds. The primary identifier for this compound is its CAS Number: 854915-94-9[1].
Predicted Physicochemical Properties
The properties of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can be estimated by analyzing related compounds such as 1-methoxycyclopentane-1-carbaldehyde and 1-methoxy-2-methylcyclopentane-1-carbaldehyde.
| Property | Predicted Value for 1-Methoxy-3-methylcyclopentane-1-carbaldehyde | Data from Analogues |
| Molecular Formula | C8H14O2 | C7H12O2 (1-methoxycyclopentane-1-carbaldehyde)[2]C8H14O2 (1-methoxy-2-methylcyclopentane-1-carbaldehyde)[3] |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol (1-methoxycyclopentane-1-carbaldehyde)[2]142.20 g/mol (1-methoxy-2-methylcyclopentane-1-carbaldehyde)[3] |
| Boiling Point | Estimated: 180-200 °C | Not available |
| Density | Estimated: ~1.0 g/cm³ | Not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | Not available |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Not available |
Justification for Predictions:
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The molecular formula and weight are straightforward to calculate from the structure.
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The boiling point is estimated to be slightly higher than that of simpler cyclopentane derivatives due to the polar carbonyl and ether groups, which increase intermolecular forces.
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The density is expected to be close to that of water, a common characteristic for many oxygenated organic compounds of this size.
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The presence of polar functional groups would confer some water solubility, but the overall hydrocarbon scaffold would limit it, making it more soluble in organic solvents.
Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected features in key spectroscopic analyses can be predicted:
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¹H NMR:
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A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.
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A singlet for the methoxy protons (OCH₃) around δ 3.2-3.5 ppm.
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A doublet for the methyl protons (CH₃) on the ring, likely between δ 0.9-1.2 ppm.
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A series of multiplets for the cyclopentane ring protons (CH and CH₂) in the range of δ 1.2-2.5 ppm.
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¹³C NMR:
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A signal for the aldehyde carbonyl carbon around δ 190-200 ppm.
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A signal for the quaternary carbon attached to the methoxy and aldehyde groups around δ 90-100 ppm.
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A signal for the methoxy carbon around δ 50-60 ppm.
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Signals for the cyclopentane ring carbons between δ 20-50 ppm.
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IR Spectroscopy:
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A strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹.
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A C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹.
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A C-O stretch for the methoxy group around 1080-1150 cm⁻¹.
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C-H stretching and bending vibrations for the alkyl groups.
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Synthesis and Reactivity
Plausible Synthetic Pathways
A general and plausible route to synthesize 1-methoxy-3-methylcyclopentane-1-carbaldehyde would likely involve the functionalization of a pre-existing cyclopentane derivative. A common strategy for creating α-alkoxy aldehydes involves the oxidation of a corresponding alcohol or the manipulation of a carboxylic acid derivative.
A potential synthetic approach is outlined below:
Caption: A plausible synthetic route to 1-Methoxy-3-methylcyclopentane-1-carbaldehyde.
Experimental Protocol (Hypothetical):
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Cyanohydrin Formation: 3-Methylcyclopentanone is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of potassium cyanide and 18-crown-6 to form the corresponding silyl-protected cyanohydrin.
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Methylation: The resulting intermediate is deprotonated with a strong base like sodium hydride (NaH) and then alkylated with methyl iodide (CH₃I) to introduce the methoxy group.
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Reduction to Aldehyde: The nitrile group is then carefully reduced to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.
This pathway is a standard and reliable method for the synthesis of α-methoxy aldehydes from ketones.
Chemical Reactivity
The reactivity of 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is dictated by its functional groups:
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Aldehyde Group: This is the most reactive site. It can undergo:
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Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles.
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Oxidation: Can be easily oxidized to the corresponding carboxylic acid (1-methoxy-3-methylcyclopentane-1-carboxylic acid)[4].
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Reduction: Can be reduced to the corresponding primary alcohol.
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Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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α-Methoxy Group: This group is generally stable but can act as a leaving group under strong acidic conditions, potentially leading to the formation of an enol ether or other rearrangement products. The presence of the methoxy group at the α-position can also influence the stereochemical outcome of reactions at the aldehyde.
Potential Applications in Research and Drug Development
While specific applications for this molecule are not documented, its structure suggests several potential uses:
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Scaffold for Medicinal Chemistry: The cyclopentane core is a privileged scaffold in drug discovery. The functional handles (aldehyde and methoxy group) allow for diverse chemical modifications, making it a useful starting point for generating libraries of compounds for screening against various biological targets. The aldehyde can be used in multicomponent reactions, which are efficient methods for creating complex molecules for drug discovery[5][6].
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Building Block in Total Synthesis: As a chiral or prochiral building block, it could be employed in the asymmetric synthesis of complex natural products. The stereochemistry of the methyl group can be used to direct the stereochemical outcome of subsequent reactions.
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Fragrance and Flavor Industry: Small, functionalized cyclic compounds are often used in the fragrance industry. The specific combination of functional groups might impart unique olfactory properties.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1-Methoxycyclopentane-1-carbaldehyde | C7H12O2 | CID 12148226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-2-methylcyclopentane-1-carbaldehyde | C8H14O2 | CID 126997157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. mdpi.com [mdpi.com]
- 6. iris.cnr.it [iris.cnr.it]
